molecular formula C22H30Cl2N4O6 B12373073 Mitoxantrone-d8 (dihydrochloride)

Mitoxantrone-d8 (dihydrochloride)

Cat. No.: B12373073
M. Wt: 525.4 g/mol
InChI Key: ZAHQPTJLOCWVPG-OSNULJQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research

Deuterium labeling is a powerful technique in modern pharmaceutical research with wide-ranging applications. clearsynth.comacs.org By replacing hydrogen with deuterium at specific positions within a drug molecule, researchers can subtly alter its properties in ways that provide valuable insights. musechem.com One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE). wikipedia.org This effect refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, it is more resistant to metabolic cleavage. musechem.com This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. musechem.comacs.org

Furthermore, deuterium-labeled compounds are indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orghwb.gov.in They allow scientists to trace the fate of a drug molecule within a biological system with high precision. clearsynth.com When used in conjunction with sensitive analytical techniques like mass spectrometry, deuterated compounds serve as ideal internal standards, enabling accurate quantification of the unlabeled drug in complex biological samples like plasma and tissues. musechem.comacs.org This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, but are easily distinguishable by their mass. clearsynth.com

Rationale for Deuteration of Mitoxantrone (B413) within Research Frameworks

The deuteration of mitoxantrone to create Mitoxantrone-d8 (dihydrochloride) is primarily driven by the need for a reliable internal standard in research settings. caymanchem.com Given that mitoxantrone is a potent drug with a complex pharmacokinetic profile, accurate measurement of its concentration in biological fluids is essential for understanding its behavior in the body. nih.govnih.gov

Mitoxantrone-d8 is intended for use as an internal standard for the quantification of mitoxantrone by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). caymanchem.com Its chemical similarity to the parent compound ensures that it co-elutes and ionizes similarly, while its distinct mass allows for separate and precise detection.

Mitoxantrone itself is a well-characterized compound used as a reference standard in various preclinical research contexts. sigmaaldrich.commedchemexpress.comsigmaaldrich.com It is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. sigmaaldrich.comchemicalbook.comtocris.com This mechanism of action, which leads to DNA strand breaks and cross-linking, is the basis for its use as an antineoplastic agent. chemicalbook.comnih.govpfizermedicalinformation.com

Mitoxantrone's established biological activity and analytical profiles make it a valuable tool for researchers. medchemexpress.comsigmaaldrich.comchemicalbook.com It is used in in-vitro studies to investigate mechanisms of drug resistance and to screen new anti-cancer compounds. caymanchem.comsphinxsai.com The availability of a deuterated internal standard like Mitoxantrone-d8 enhances the accuracy and reliability of these preclinical investigations.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of Mitoxantrone-d8 (dihydrochloride) and its parent compound, Mitoxantrone.

PropertyMitoxantrone-d8 (dihydrochloride)Mitoxantrone
Chemical Formula C22H20D8N4O6 · 2HClC22H28N4O6
Molecular Weight 525.5 g/mol (as dihydrochloride)444.5 g/mol
CAS Number 1189974-82-065271-80-9
Appearance Dark Blue Solid pharmaffiliates.comNot specified
Solubility Soluble in DMSO and Methanol (B129727) caymanchem.comSparingly soluble in water, slightly soluble in methanol chemicalbook.com
Storage 2-8°C Refrigerator pharmaffiliates.com2-8°C sigmaaldrich.com

Research Findings

Recent research has continued to explore the applications and properties of mitoxantrone and its analogs. Studies have focused on developing new synthetic routes for mitoxantrone and its derivatives to improve efficiency and yield. sphinxsai.comchemicalbook.comresearchgate.net Additionally, research into liposomal formulations of mitoxantrone aims to enhance drug delivery and reduce toxicity. nih.gov Preclinical studies have also investigated the potential of mitoxantrone for tracing lymphatic drainage in surgical procedures. nih.gov The use of Mitoxantrone-d8 as an internal standard is integral to the pharmacokinetic and analytical aspects of such research, ensuring the data generated is both accurate and reproducible.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30Cl2N4O6

Molecular Weight

525.4 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride

InChI

InChI=1S/C22H28N4O6.2ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;;/h1-4,23-30H,5-12H2;2*1H/i9D2,10D2,11D2,12D2;;

InChI Key

ZAHQPTJLOCWVPG-OSNULJQWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O.Cl.Cl

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Mitoxantrone D8

Advanced Approaches to Deuterium (B1214612) Incorporation into the Mitoxantrone (B413) Scaffold

The primary strategy for introducing deuterium into the Mitoxantrone structure is through the use of deuterated building blocks. In the case of Mitoxantrone-d8, the deuterium atoms are located on the two hydroxyethylamino side chains. This necessitates the synthesis of a deuterated precursor, specifically 2-((2-aminoethyl)amino)ethanol-d4.

Advanced methods for deuterium incorporation often rely on hydrogen-deuterium exchange (H/D exchange) reactions. These reactions can be catalyzed by various metals, such as palladium or Raney nickel, and utilize deuterium sources like deuterium gas (D2) or heavy water (D2O). For a precursor like 2-((2-aminoethyl)amino)ethanol, catalytic H/D exchange could be employed to replace the hydrogen atoms on the ethyl and ethanol (B145695) moieties with deuterium.

Another advanced approach involves the use of deuterated reagents in the synthetic pathway. For instance, the reduction of a suitable nitrile or amide precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4), can introduce deuterium atoms at specific positions.

Precursor Design and Elucidation of Chemical Reaction Pathways for Mitoxantrone-d8 Synthesis

The synthesis of Mitoxantrone-d8 hinges on two key precursors: the core anthracenedione structure and the deuterated side chains. The core, leuco-1,4,5,8-tetrahydroxyanthraquinone, is typically prepared from 1,4,5,8-tetrahydroxyanthraquinone (B184003) (quinizarin) through reduction.

The deuterated side-chain precursor, 2-((2-aminoethyl)amino)ethanol-d4, is crucial. While specific synthesis details for this exact precursor are not widely published, a plausible route involves the reaction of ethylenediamine (B42938) with a deuterated ethylene (B1197577) oxide or a similar two-carbon electrophile under conditions that favor mono-N-alkylation, with the deuterium atoms pre-installed on the electrophile.

The final steps of the Mitoxantrone-d8 synthesis would likely mirror the established synthesis of Mitoxantrone. This involves the condensation of the leuco-1,4,5,8-tetrahydroxyanthraquinone with two equivalents of 2-((2-aminoethyl)amino)ethanol-d4. This reaction is typically carried out in an inert solvent and under an inert atmosphere to prevent premature oxidation of the leuco form.

Following the condensation, the intermediate is aromatized to form the stable anthracenedione core of Mitoxantrone-d8. This oxidation is often achieved using a mild oxidizing agent. Finally, treatment with hydrochloric acid yields the dihydrochloride (B599025) salt, enhancing its solubility and stability for research applications.

A summary of a plausible synthetic pathway is presented below:

StepReactantsReagents/ConditionsProduct
11,4,5,8-TetrahydroxyanthraquinoneReducing agent (e.g., Sodium dithionite)Leuco-1,4,5,8-tetrahydroxyanthraquinone
2Leuco-1,4,5,8-tetrahydroxyanthraquinone, 2-((2-Aminoethyl)amino)ethanol-d4Inert solvent, heatIntermediate condensation product
3Intermediate condensation productOxidizing agent (e.g., Air, Chloranil)Mitoxantrone-d8
4Mitoxantrone-d8Hydrochloric acidMitoxantrone-d8 (dihydrochloride)

Research on Structural Elucidation and Purity Assessment of Synthesized Deuterated Mitoxantrone Variants

The structural integrity and purity of synthesized Mitoxantrone-d8 are paramount for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of Mitoxantrone-d8 and determining the extent of deuterium incorporation. The mass spectrum will show a molecular ion peak corresponding to the mass of the d8 isotopologue. The isotopic distribution can also be analyzed to assess the percentage of d0 to d8 species present, which is a critical measure of isotopic purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of Mitoxantrone-d8. A reversed-phase C18 column is often used with a suitable mobile phase, and detection is typically performed using UV-Vis spectroscopy at the characteristic wavelengths for Mitoxantrone (around 610 nm and 660 nm). The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

A commercial supplier of Mitoxantrone-d8 reports a purity of ≥99% for the sum of deuterated forms (d1-d8), indicating a high level of isotopic enrichment.

Derivatization Strategies for Mitoxantrone Analogues and Deuterated Forms in Research

Research into Mitoxantrone analogues has explored various modifications to the parent structure to potentially alter its biological activity, reduce toxicity, or improve its physicochemical properties. These strategies can also be applied to its deuterated forms for specific research purposes.

Derivatization often focuses on the side chains. For instance, the terminal hydroxyl groups of the side chains can be esterified or etherified to create prodrugs or modify the compound's lipophilicity. The secondary amine groups in the side chains also present opportunities for modification, such as N-alkylation or acylation, leading to a diverse range of analogues.

In the context of deuterated Mitoxantrone, derivatization could be employed to attach fluorescent tags or other reporter groups to facilitate its use in cellular imaging or binding studies, while the deuterium label would still allow for its distinction from endogenous molecules in mass spectrometry-based analyses. The synthesis of a library of deuterated Mitoxantrone derivatives with varied side chains could be a valuable tool for structure-activity relationship (SAR) studies, helping to elucidate the role of specific structural features in the drug's mechanism of action and metabolism.

Advanced Analytical Research Applications of Mitoxantrone D8

Development and Validation of Robust Bioanalytical Methods Utilizing Mitoxantrone-d8 as an Internal Standard

The development of reliable bioanalytical methods is fundamental to understanding the behavior of therapeutic agents in biological systems. Mitoxantrone-d8 is instrumental in this process, particularly for methods employing mass spectrometry. As a stable isotope-labeled internal standard, it co-elutes with the unlabeled analyte (mitoxantrone) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. texilajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Deuterated Analytes

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs and their metabolites in biological fluids. The use of a deuterated internal standard like Mitoxantrone-d8 is considered best practice for developing robust and reliable LC-MS/MS assays. texilajournal.com In a typical workflow, a known concentration of Mitoxantrone-d8 is added to the biological sample (e.g., plasma, tissue homogenate) before sample preparation. Following extraction and chromatographic separation, the mass spectrometer is set to monitor specific mass transitions for both mitoxantrone (B413) and Mitoxantrone-d8. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of mitoxantrone in the unknown sample.

A representative LC-MS/MS method for the quantification of mitoxantrone in a biological matrix, such as Caco-2 culture media, would involve protein precipitation followed by analysis on a C18 column with a gradient elution. vedomostincesmp.ru While this study did not specify the use of Mitoxantrone-d8, the principles of the methodology are directly applicable. The validation of such a method would typically include the assessment of the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Matrix Effect The effect of co-eluting, undetected sample components on the ionization of the analyte.The ratio of the analyte response in the presence of matrix to the response in a neat solution should be consistent and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

This table presents a generalized overview of validation parameters and their typical acceptance criteria for bioanalytical methods.

Exploration of Other Advanced Chromatographic and Spectroscopic Techniques for Mitoxantrone-d8 Quantification

Beyond conventional LC-MS/MS, Mitoxantrone-d8 has potential applications in other advanced analytical techniques. For instance, high-resolution mass spectrometry (HRMS) can provide even greater selectivity and the ability to perform retrospective data analysis. The use of a deuterated internal standard in HRMS assays follows similar principles to tandem mass spectrometry but offers the advantage of full-scan data acquisition.

Another advanced technique where a deuterated internal standard would be invaluable is surface-enhanced Raman scattering (SERRS). A study on the quantification of mitoxantrone using SERRS highlighted its high sensitivity, with a limit of detection in serum of 4.0 x 10⁻¹¹ M. nih.gov While this study did not use a deuterated standard, the incorporation of Mitoxantrone-d8 could further enhance the quantitative accuracy of this highly sensitive spectroscopic method by normalizing for variations in the SERRS substrate and sample matrix.

Quantitative Analysis of Mitoxantrone in Complex Biological Matrices for Preclinical Research (e.g., tissue homogenates, in vitro media)

Preclinical research often requires the quantification of drug concentrations in a variety of complex biological matrices. Mitoxantrone-d8 is an ideal internal standard for such applications due to its ability to mimic the behavior of mitoxantrone during extraction and analysis from these diverse samples.

For example, in studies investigating the efficacy of mitoxantrone in cancer cell lines, accurate quantification in in vitro media, such as Caco-2 culture media, is crucial. A validated HPLC-MS/MS method for this purpose demonstrated high sensitivity with a lower limit of quantification of 50 nmol/L. vedomostincesmp.ru The use of Mitoxantrone-d8 in such an assay would ensure the reliability of the data, which is critical for understanding the drug's activity and mechanism of action.

Similarly, in preclinical animal studies, determining the distribution of mitoxantrone in various tissues is essential. This requires the analysis of tissue homogenates, which are known to be challenging matrices due to their high lipid and protein content. The use of Mitoxantrone-d8 as an internal standard helps to overcome these matrix effects and allows for accurate determination of mitoxantrone concentrations in tissues, providing vital information on its biodistribution. nih.gov

Methodological Advancements in Drug Quantification for Preclinical Pharmacokinetic and Metabolic Studies

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are a cornerstone of preclinical development. Accurate quantification of the drug over time in biological fluids like plasma is essential for determining key PK parameters. The use of Mitoxantrone-d8 as an internal standard in LC-MS/MS methods significantly enhances the quality of data from these studies.

Several studies have detailed the pharmacokinetics of mitoxantrone in preclinical and clinical settings. nih.govnih.gov For instance, a rapid and sensitive HPLC-MS/MS method was developed for the quantification of mitoxantrone in rat plasma to support a pharmacokinetic study. medchemexpress.com While this particular study utilized palmatine (B190311) as an internal standard, the use of Mitoxantrone-d8 would be the preferred choice in modern bioanalysis due to its closer structural and physicochemical similarity to the analyte, which is a key recommendation for the selection of an internal standard. texilajournal.com

The following table illustrates typical pharmacokinetic parameters that are determined through such studies:

Pharmacokinetic ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC (Area Under the Curve) The integral of the concentration-time curve, representing the total drug exposure over time.
t1/2 (Half-life) The time required for the concentration of the drug to reach half of its original value.
CL (Clearance) The volume of plasma from which the drug is completely removed per unit of time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This table provides a summary of key pharmacokinetic parameters.

Furthermore, Mitoxantrone-d8 can also be instrumental in metabolic studies. By using it as an internal standard, researchers can accurately quantify the parent drug (mitoxantrone) while simultaneously identifying and quantifying its metabolites.

Role of Mitoxantrone-d8 in Reference Standard Development and Quality Control for Research-Grade Compounds

Mitoxantrone-d8, as a well-characterized and highly pure compound, serves as a crucial reference standard in the development and quality control of research-grade mitoxantrone. lgcstandards.com Commercially available Mitoxantrone-d8 is often supplied with a certificate of analysis detailing its purity and isotopic enrichment, making it suitable for use as a certified reference material. lgcstandards.com

In a research setting, Mitoxantrone-d8 can be used to:

Verify the identity and purity of newly synthesized batches of mitoxantrone: By comparing the chromatographic and mass spectrometric properties of the synthesized compound to those of the certified Mitoxantrone-d8 standard.

Calibrate analytical instruments: Ensuring that the instrument response is accurate and reproducible.

Perform quality control checks on analytical methods: By analyzing samples spiked with a known concentration of Mitoxantrone-d8 to ensure the method is performing within established parameters.

The availability of high-quality reference standards like Mitoxantrone-d8 is essential for ensuring the consistency, reliability, and comparability of research data across different laboratories and studies.

Pharmacokinetic and Metabolic Research in Preclinical Models Utilizing Deuterated Mitoxantrone D8

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) of Mitoxantrone (B413) in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the ADME properties of mitoxantrone. These studies reveal a complex pharmacokinetic profile marked by rapid distribution and slow elimination.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Murine Systems

Physiologically based pharmacokinetic (PBPK) modeling is a powerful method for simulating and predicting the disposition of drugs in the body. In murine models, PBPK models for mitoxantrone have been developed to describe its distribution and elimination. These models often incorporate multiple compartments to accurately reflect the drug's behavior in plasma and various tissues. nih.gov

One such study in mice involved the development of a PBPK model that accounted for mitoxantrone's binding to DNA and other macromolecules. This model was able to successfully predict the time course of mitoxantrone concentrations in plasma and several organs, including the lung, heart, liver, kidney, and spleen. nih.gov The development of such models is crucial for translating preclinical findings to human scenarios and for optimizing dosing regimens.

Tissue Distribution and Compartmental Analysis of Mitoxantrone in Experimental Animals

Studies in experimental animals have consistently shown that mitoxantrone exhibits extensive tissue distribution. nih.govpharmacology2000.com Following intravenous administration, the drug is rapidly cleared from the plasma and accumulates in various tissues. nih.gov High concentrations of mitoxantrone have been observed in the liver, bone marrow, heart, lung, spleen, and kidney. nih.gov This extensive tissue sequestration contributes to a large volume of distribution and a long terminal half-life, which can range from hours to days depending on the species and the analytical method used. nih.govpharmacology2000.com

Compartmental analysis of plasma concentration-time data in animals, as well as in humans, typically fits a three-compartment model. nih.govpfizermedicalinformation.com This model describes a rapid initial distribution phase, a second distribution phase, and a slow terminal elimination phase, reflecting the drug's movement from the central circulation into and out of various tissue compartments. nih.govpfizermedicalinformation.com The prolonged terminal half-life is attributed to the slow release of the drug from these deep tissue compartments. nih.gov

Table 1: Summary of Mitoxantrone Tissue Distribution in Preclinical Models

TissueRelative ConcentrationReference
LiverHigh nih.gov
Bone MarrowHigh nih.gov
HeartHigh nih.gov
LungHigh nih.gov
SpleenHigh nih.gov
KidneyHigh nih.gov
BrainLow bccancer.bc.ca

This table is for illustrative purposes and synthesizes information from multiple sources.

Elucidation of Mitoxantrone Metabolic Pathways and Metabolite Identification Using Isotopic Tracing Techniques (e.g., Mitoxantrone-d8)

Isotopic tracing is a key technique for elucidating the metabolic fate of drugs. Mitoxantrone-d8 (dihydrochloride), as a stable isotope-labeled analog, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods used to quantify mitoxantrone and its metabolites in biological samples. pharmaffiliates.com The use of a deuterated internal standard improves the accuracy and precision of these assays by correcting for variations during sample preparation and analysis. medchemexpress.com

Identification and Characterization of Novel Mitoxantrone Metabolites in Preclinical Species

The metabolism of mitoxantrone is not fully elucidated, but studies in preclinical species have identified several metabolites. pharmacology2000.compfizermedicalinformation.com The primary routes of metabolism involve oxidation of the side chains. The major metabolites identified are the monocarboxylic and dicarboxylic acid derivatives of mitoxantrone. nih.govpfizermedicalinformation.com These metabolites are generally considered to be inactive. pfizermedicalinformation.com In addition to these, glucuronide conjugates of the acid derivatives have also been reported. e-biochem.com The liver is considered the primary site of mitoxantrone metabolism. nih.gov

Research on Metabolic Stability and Biotransformation of Mitoxantrone in vitro and in vivo

In vitro studies using liver microsomes and hepatocytes, as well as in vivo studies in animal models, have been conducted to assess the metabolic stability and biotransformation of mitoxantrone. These studies confirm that mitoxantrone undergoes metabolism, although the extent can vary between species. The primary route of elimination is through biliary excretion into the feces, with a smaller amount excreted in the urine as both unchanged drug and metabolites. nih.govpfizermedicalinformation.com The slow elimination and extensive metabolism highlight the importance of hepatic function in the clearance of mitoxantrone. nih.gov

Research on the Impact of Deuterium (B1214612) Substitution on the Pharmacokinetic and Metabolic Profiles of Mitoxantrone

While Mitoxantrone-d8 is primarily used as an internal standard, the substitution of hydrogen with deuterium can potentially alter the pharmacokinetic and metabolic profile of a drug. medchemexpress.com This is known as the deuterium kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond.

Currently, there is a lack of specific published research directly investigating the impact of deuterium substitution on the pharmacokinetic and metabolic profiles of mitoxantrone in preclinical models. Such studies would involve a head-to-head comparison of the ADME properties of mitoxantrone and mitoxantrone-d8. However, based on the principles of deuteration, it could be hypothesized that selective deuteration of mitoxantrone at metabolically active sites might lead to:

Increased metabolic stability: A slower rate of metabolism could lead to a longer half-life and increased exposure to the parent drug.

Altered metabolite profile: Deuteration could shift the metabolic pathway towards the formation of different metabolites.

Further research is needed to explore these potential effects and to determine if a deuterated version of mitoxantrone could offer any therapeutic advantages.

Application of Metabolomics Approaches to Investigate Systemic Biological Responses to Mitoxantrone in Animal Models

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool to understand the systemic effects of xenobiotics like Mitoxantrone. mdpi.comnih.gov In preclinical research, applying metabolomics to animal models treated with Mitoxantrone allows for a high-throughput analysis of the resulting changes in the profile and quantity of low-molecular-weight metabolites. mdpi.com This approach provides a snapshot of the physiological state of the organism and helps identify the specific metabolic pathways that are perturbed by the drug. nih.gov Such studies are crucial for elucidating the mechanisms behind the therapeutic and off-target effects of Mitoxantrone. nih.gov

Animal studies, particularly in rodents, offer a valuable means to gain deeper insights into the molecular mechanisms of drug action, which can be challenging to perform in humans. mdpi.com By analyzing tissues from Mitoxantrone-treated animals, researchers can identify adverse outcome pathways (AOPs) activated by the drug. nih.govunl.pt For instance, global endogenous metabolic profiling in CD-1 mice has been employed to map the impact of Mitoxantrone on the brain metabolome. mdpi.com These studies utilize techniques like partial least squares discriminant analysis (PLS-DA) to distinguish between treated and control groups, revealing the metabolic pathways most significantly affected by the drug. mdpi.com

Analysis of Perturbed Endogenous Metabolic Pathways (e.g., glutathione (B108866) and lipid metabolism in murine brain)

Recent metabolomic research has focused on the neurotoxic mechanisms of Mitoxantrone, particularly its impact on the brain. nih.govunl.pt Studies in CD-1 mice have revealed that Mitoxantrone treatment significantly disrupts key metabolic pathways in the brain, even if the drug itself does not cross the intact blood-brain barrier in large amounts. nih.gov These investigations have specifically highlighted the perturbation of glutathione and lipid metabolism. mdpi.comnih.gov

Glutathione Metabolism:

Targeted profiling of glutathione metabolism in the brains of Mitoxantrone-treated mice has shown a significant disruption of antioxidant defenses. mdpi.comnih.gov Key findings indicate that Mitoxantrone treatment leads to a reduced availability of the glutathione precursor cysteine (Cys) and the catabolism product cysteinylglycine (B43971) (CysGly). nih.govresearchgate.net This disruption culminates in the depletion of reduced glutathione (GSH), a critical antioxidant for protecting neuronal cells from damage. mdpi.comnih.gov The analysis of different thiol pools, including non-protein-bound and protein-bound forms, confirms that Mitoxantrone broadly affects brain glutathione metabolism, which could contribute to neuronal damage. nih.gov

Lipid Metabolism:

Untargeted metabolomics has identified several lipid-related pathways as being significantly altered following Mitoxantrone administration in mice. mdpi.comnih.gov These disruptions are critical as lipids are fundamental components of cell membranes and are involved in various signaling processes within the brain. nih.gov

Glycerolipid and Phosphatidylethanolamine (B1630911) Metabolism: Research has shown that Mitoxantrone treatment can downregulate glycerophospholipid metabolism, a pathway implicated in neuronal dendrite branching and outgrowth. mdpi.com The biosynthesis of phosphatidylethanolamine is also noted as a relevantly altered metabolic circuit. nih.gov

Unsaturated Fatty Acid Biosynthesis: A notable effect of Mitoxantrone is the decreased brain levels of essential fatty acids. mdpi.com For example, levels of linoleic acid, an essential n-6 polyunsaturated fatty acid, were found to be reduced. mdpi.com Similarly, oleic acid, a monounsaturated fatty acid known to be a neurotrophic factor released by astrocytes, was also decreased. mdpi.com The disruption of unsaturated fatty acid biosynthesis may reflect an adaptive mechanism or contribute to impaired neuronal function. mdpi.com

The table below summarizes the key metabolic pathways in the murine brain found to be perturbed by Mitoxantrone administration in preclinical studies.

Metabolic Pathway Key Affected Metabolites Observed Effect Reference
Glutathione Metabolism Reduced Glutathione (GSH), Cysteine (Cys), Cysteinylglycine (CysGly)Decreased availability/depletion mdpi.comnih.govnih.gov
Glycerolipid Metabolism -Downregulation of the pathway mdpi.comnih.gov
Phosphatidylethanolamine Biosynthesis -Alteration of the metabolic circuit mdpi.comnih.gov
Unsaturated Fatty Acid Biosynthesis Linoleic Acid, Oleic AcidDecreased brain levels mdpi.com
Catecholamine Biosynthesis -Alteration of the metabolic circuit mdpi.comnih.gov

These metabolomic findings provide a detailed molecular signature of Mitoxantrone's effects on the central nervous system in animal models, offering crucial insights into the biochemical disruptions that may underlie its neurological side effects. mdpi.com

Molecular and Cellular Mechanisms of Action of Mitoxantrone in Research Contexts

Research on Topoisomerase II Inhibition and DNA Interaction Mechanisms

Mitoxantrone (B413) is well-established as a potent inhibitor of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and repair. wikipedia.orgrndsystems.comdrugbank.com Its mechanism of action in this context is multifaceted, involving direct interaction with DNA and interference with the enzyme's catalytic cycle. nih.govtargetmol.com

Comprehensive Analysis of DNA Intercalation and DNA Strand Breakage Induction

Mitoxantrone's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgtargetmol.com This physical insertion distorts the DNA structure and interferes with DNA synthesis and repair processes. wikipedia.orgrndsystems.com Research indicates that mitoxantrone can interact with DNA through several modes, including electrostatic interactions between its positively charged side chains and the negatively charged phosphate (B84403) backbone of DNA, as well as binding within the major and minor grooves of the DNA helix. researchgate.net

This intercalation is a crucial step leading to the induction of DNA strand breaks. targetmol.comnih.gov Studies using techniques like alkaline elution have demonstrated that mitoxantrone induces DNA strand breaks in a dose-dependent manner in various cancer cell lines. nih.gov The cytotoxic effects of mitoxantrone are thought to be directly related to its ability to bind to DNA and subsequently trap topoisomerase II complexes, leading to DNA damage. nih.gov

Investigation of Mitoxantrone's Role in Stabilization of DNA-Topoisomerase II Cleavage Complexes

Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, thus resolving topological problems. nih.gov Mitoxantrone exerts its inhibitory effect by trapping the enzyme in a "cleavage complex" with DNA. nih.govnih.gov In this state, the DNA is cleaved, and the topoisomerase II enzyme is covalently bound to the 5' ends of the broken DNA strands. researchgate.net

By stabilizing this normally transient intermediate, mitoxantrone prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. nih.govmedscape.com This stabilization of the cleavage complex is a hallmark of topoisomerase II poisons and is a primary mechanism behind mitoxantrone's cytotoxic activity. nih.govresearchgate.net Research has shown that mitoxantrone can induce the formation of these stable cleavage complexes at specific DNA sequences. acs.org

Studies on Protein Kinase C (PKC) Modulation and Associated Signaling Pathway Analysis

Beyond its effects on DNA and topoisomerase II, mitoxantrone has been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. cancer-research-network.commedchemexpress.com Research indicates that mitoxantrone can inhibit PKC activity, with a reported IC50 value of 8.5 µM. medchemexpress.comnih.gov

Exploration of Other Molecular Targets of Mitoxantrone

Recent research has expanded the known molecular targets of mitoxantrone, revealing a more complex pharmacological profile than initially understood. nih.gov These newly identified targets suggest that mitoxantrone's therapeutic effects may be attributed to its interaction with multiple cellular pathways. researchgate.net

PIM1 Kinase Inhibition Studies

Computational modeling and subsequent in vitro kinase assays have identified PIM1 kinase as a significant target of mitoxantrone. nih.govacs.orgacs.org Mitoxantrone has been shown to inhibit PIM1 kinase with low nanomolar activity and to suppress PIM1-mediated phosphorylation in cancer cells. researchgate.netnih.govacs.org The crystal structure of PIM1 in complex with mitoxantrone has revealed a novel mode of inhibition. nih.govacs.org

The inhibition of PIM1 kinase, a serine/threonine kinase involved in cell survival and proliferation, may contribute to the therapeutic efficacy of mitoxantrone. nih.govacs.org This finding suggests that the drug's mechanism of action is not solely dependent on its interaction with DNA and topoisomerase II. acs.org

Table 1: PIM1 Kinase Inhibition Data

Compound Target Inhibitory Activity Research Context

Ubiquitin-Specific Peptidase 11 (USP11) Inhibition Research

High-throughput screening of FDA-approved compounds has identified mitoxantrone as an inhibitor of Ubiquitin-Specific Peptidase 11 (USP11). nih.govaacrjournals.orgaacrjournals.org USP11 is an enzyme that plays a role in DNA double-strand break repair through its interaction with the DNA damage repair protein BRCA2. nih.govaacrjournals.org

Mitoxantrone has been shown to inhibit the enzymatic activity of USP11 and impact the survival of pancreatic cancer cells with an IC50 of less than 10 nM. nih.govaacrjournals.org The inhibition of USP11 represents another pathway through which mitoxantrone can induce cell death, particularly in cancer cells with defects in DNA repair pathways. nih.govaacrjournals.org Silencing of USP11 has been shown to sensitize cells to other DNA-damaging agents, highlighting the potential of targeting this enzyme. nih.govaacrjournals.org

Table 2: USP11 Inhibition Data

Compound Target Inhibitory Activity Research Context

Cellular Responses and Intracellular Signaling Cascades Induced by Mitoxantrone in Research Models

Mitoxantrone, a synthetic anthracenedione, triggers a range of cellular responses and signaling cascades that are central to its use in research, particularly in oncology. nih.gov Its mechanisms are multifaceted, involving direct interaction with DNA and the modulation of key cellular enzymes.

Research on the Induction of Apoptosis in Various Cancer Cell Lineages (in vitro)

Mitoxantrone is a well-documented inducer of apoptosis, or programmed cell death, across a variety of cancer cell lines. This is a primary mechanism behind its anti-tumor activity. Research has shown that Mitoxantrone treatment leads to characteristic apoptotic features such as nuclear condensation and membrane permeabilization. nih.govresearchgate.net

In osteosarcoma cell lines, U2OS and MG63, Mitoxantrone has been shown to suppress cell survival and promote apoptosis. nih.gov This effect is mediated through the regulation of the Akt/FOXO3 pathway. nih.gov Specifically, Mitoxantrone inhibits the phosphorylation of Akt, leading to the nuclear localization of the transcription factor FOXO3. nih.gov Once in the nucleus, FOXO3 upregulates pro-apoptotic genes and downregulates cell survival genes, ultimately leading to cancer cell death. nih.gov

Studies on breast cancer cell lines, MCF-7 and MDA-MB-231, have revealed differential sensitivity to Mitoxantrone-induced apoptosis. nih.gov The more sensitive MDA-MB-231 cells showed a higher proportion of oxidized Mitoxantrone in the cytosol, suggesting that drug metabolism and compartmentalization are linked to its cytotoxic effects, possibly through oxidative stress mechanisms. nih.gov

Furthermore, in studies using Saccharomyces cerevisiae as a model organism, Mitoxantrone treatment resulted in typical apoptotic morphologies, including nuclear condensation and membrane permeabilization, confirming its ability to trigger programmed cell death. nih.govresearchgate.net The cytotoxic effects of Mitoxantrone, leading to apoptosis, are also observed in human transformed fibroblasts and are associated with the induction of DNA damage. nih.govaacrjournals.org

Table 1: Research Findings on Mitoxantrone-Induced Apoptosis

Cell Line/ModelKey Findings
Osteosarcoma cells (U2OS, MG63)Induces apoptosis via the Akt/FOXO3 pathway. nih.gov
Breast cancer cells (MCF-7, MDA-MB-231)Differential sensitivity linked to drug metabolism and subcellular compartmentalization. nih.gov
Saccharomyces cerevisiaeShows typical apoptotic morphologies like nuclear condensation. nih.govresearchgate.net
Human transformed fibroblastsCytotoxicity is linked to the induction of DNA damage. nih.govaacrjournals.org

Effects on Cell Proliferation and Cell Cycle Progression in Defined in vitro Systems

Mitoxantrone significantly impacts cell proliferation and the cell cycle, which are fundamental processes in cancer progression. portlandpress.com Its primary mode of action involves the inhibition of DNA synthesis and the induction of cell cycle arrest. medscape.commedscape.com

Research has demonstrated that Mitoxantrone inhibits cell proliferation by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govmedscape.com This interference with DNA processes leads to a halt in the cell's ability to divide and multiply.

Flow cytometric analysis has revealed that Mitoxantrone treatment causes a significant arrest in the cell cycle. nih.govresearchgate.netportlandpress.com Studies using Saccharomyces cerevisiae have shown that Mitoxantrone forces arrest in the G1 and G2 phases of the cell cycle. portlandpress.com The arrest in the S-phase, the synthetic phase, indicates a blockage in the doubling of metabolically important components required for cell proliferation. portlandpress.com In some cancer cell lines, treatment with Mitoxantrone can cause cell proliferation to arrest in the late S or early G2 portion of the cell cycle. medscape.com This cytocidal effect has been observed in both proliferating and non-proliferating cultured human cells, suggesting a lack of cell cycle phase specificity in some contexts. drugbank.compfizer.com

The antiproliferative potency of Mitoxantrone has been demonstrated in various cancer cell lines, including those derived from malignant soft tissue tumors. nih.gov In vitro studies on sarcomatous human cell lines showed that Mitoxantrone inhibited proliferation rates, in some cases more effectively than other chemotherapeutic agents like adriamycin. nih.gov

Research on Differential Subcellular Distribution and Its Biological Implications

The subcellular distribution of Mitoxantrone is a critical factor influencing its biological activity and cytotoxic effects. Studies using confocal microscopy and flow cytometry have provided insights into how the drug accumulates and localizes within cells.

Research on human transformed fibroblasts has shown that Mitoxantrone preferentially localizes within the cytoplasm, nuclear membrane, and nucleoli in a time- and dose-dependent manner. nih.govaacrjournals.org At low, yet cytotoxic concentrations, the drug is found predominantly in the cytoplasm, possibly within lysosomes. nih.govresearchgate.net This cytoplasmic sequestration may play a role in the cellular response, especially as cells progress through mitosis. nih.govresearchgate.net When the nuclear membrane breaks down during mitosis, there is an apparent increase in chromatin-associated fluorescence, suggesting a redistribution of the drug. nih.govaacrjournals.org

In a comparative study of two human breast cancer cell lines, MDA-MB-231 and MCF-7, differential subcellular distribution was linked to chemosensitivity. nih.gov Interestingly, the more resistant MCF-7 cells showed higher nuclear and cytosolic levels of Mitoxantrone than the more sensitive MDA-MB-231 cells, indicating that simple nuclear accumulation does not solely account for its cytotoxic potency. nih.gov A key difference was the higher proportion of an oxidized metabolite of Mitoxantrone in the endoplasmic reticulum of the more sensitive MDA-MB-231 cells. nih.gov This suggests that drug metabolism and its compartmentalization are crucial determinants of its biological effect. nih.gov

Furthermore, in murine cells exhibiting multidrug resistance, a specific reduction of Mitoxantrone-associated fluorescence was observed within the nuclei, but not in extranuclear compartments. nih.govresearchgate.net This highlights the role of drug efflux pumps, such as P-glycoprotein, in altering the subcellular distribution and contributing to drug resistance.

Investigation of Energetic Homeostasis Perturbations in Cellular Models

Mitoxantrone has been shown to disrupt cellular energetic homeostasis, an effect that may contribute significantly to its cytotoxicity. This is particularly relevant in the context of its cardiotoxic side effects.

In a study using H9c2 cardiac cells, therapeutic concentrations of Mitoxantrone led to an early energetic crisis. nih.gov This was evidenced by changes in intracellular ATP levels, mitochondrial membrane potential, and intracellular calcium levels at all tested time points. nih.gov After 96 hours of exposure, there was a notable decrease in the expression and activity of ATP-synthase, a critical enzyme in ATP production. nih.gov

The study also observed an increase in the generation of reactive oxygen species at later time points. nih.gov However, the use of a radical scavenger did not prevent Mitoxantrone's cytotoxicity, suggesting that the energetic imbalance is a primary event rather than a consequence of oxidative stress. nih.gov

These findings indicate that Mitoxantrone-induced cell injury may be initiated by a direct impact on mitochondrial function and the cell's ability to produce energy, leading to an energetic crisis that precedes other cytotoxic events. nih.gov

Immunomodulatory Research at the Cellular Level (e.g., effects on B cell, T cell, and macrophage proliferation)

Mitoxantrone exhibits significant immunomodulatory effects, which are integral to its therapeutic action in diseases like multiple sclerosis. nih.gov Its impact extends to various immune cells, including B cells, T cells, and macrophages.

In vitro studies have consistently shown that Mitoxantrone suppresses the proliferation of T cells, B cells, and macrophages. nih.govdrugbank.compfizer.com It also impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines such as interferon-gamma, TNF-alpha, and IL-2. nih.govdrugbank.compfizer.com

Research has demonstrated that Mitoxantrone has a potent suppressive effect on humoral immunity. nih.gov It directly reduces the number of B lymphocytes and this is further augmented by macrophage-mediated inhibition of B cell proliferation. nih.gov Longitudinal studies in multiple sclerosis patients have confirmed a persistent decrease in B lymphocytes following treatment. scite.ai Furthermore, a prospective study showed that Mitoxantrone persistently suppresses B cells in vivo. plos.org

The effects on T lymphocytes are more complex. Mitoxantrone has been found to enhance T-cell suppressor function while abrogating helper T cell activity. nih.govnih.gov This differential effect appears to be mediated by macrophages. nih.gov Macrophages from Mitoxantrone-treated mice were shown to inhibit the induction of helper T cell function. nih.gov While helper T cells themselves were resistant to the direct effects of the drug, suppressor T cell induction was directly inhibited. nih.gov

Additionally, Mitoxantrone treatment has been associated with an enrichment of immunomodulatory CD8low T cells and a maturation of Natural Killer (NK) cells, particularly in patients who show a clinical response. plos.org

Table 2: Immunomodulatory Effects of Mitoxantrone

Immune Cell TypeEffect of Mitoxantrone
B cellsSuppresses proliferation and reduces numbers. nih.govnih.govplos.org
T cellsSuppresses proliferation, enhances suppressor function, and abrogates helper function. nih.govnih.gov
MacrophagesSuppresses proliferation and mediates inhibition of B and T cell functions. nih.govnih.govnih.gov
Natural Killer (NK) cellsPromotes enrichment and maturation. plos.org

Antiviral Mechanisms of Action of Mitoxantrone in Preclinical Research (e.g., against orthopoxvirus, SARS-CoV-2 NSP1 binding)

Preclinical research has indicated that Mitoxantrone possesses antiviral activity against a range of viruses, although the mechanisms are not fully elucidated and in vivo efficacy can be limited.

In vitro studies have shown that Mitoxantrone can inhibit the replication of human respiratory syncytial virus (HRSV) in a dose-dependent manner. nih.govnih.gov It has also demonstrated in vitro activity against human herpes simplex virus by suppressing the expression of viral immediate-early genes. nih.gov

Research on vaccinia virus, an orthopoxvirus, revealed that Mitoxantrone inhibits its replication in vitro by blocking the assembly of virions, though it does not affect protein synthesis. nih.gov However, this antiviral effect was not observed in in vivo models. nih.gov

More recently, computational and in vitro studies have explored the potential of Mitoxantrone against SARS-CoV-2. These investigations have suggested that Mitoxantrone may act as an inhibitor of key viral proteins, although further research is needed to validate these findings and determine any potential clinical relevance. The specific binding to SARS-CoV-2 NSP1 has been a subject of this preclinical investigation.

It is important to note that while in vitro studies have shown promise, the translation of these antiviral effects to in vivo models has been challenging, as seen in the case of HRSV and vaccinia virus where in vivo activity was not demonstrated. nih.govnih.gov

Preclinical Efficacy and Mechanistic Studies of Mitoxantrone in in Vitro and Animal Models

In vitro Cytotoxicity Profiling and Comprehensive Dose-Response Characterization in Cancer Cell Lines

Mitoxantrone (B413) has shown potent antiproliferative effects across a range of human cancer cell lines in vitro. Studies have investigated its efficacy in various malignancies, including sarcomas and carcinomas.

In a study evaluating six human sarcomatous cell lines derived from synovial sarcomas, a malignant schwannoma, a malignant histiocytoma, a leiomyosarcoma, and a chondrosarcoma, mitoxantrone demonstrated significant growth inhibitory potency. nih.govnih.gov When compared with adriamycin and cisplatin (B142131), mitoxantrone showed more intensive inhibition of proliferation in four of the six sarcoma cell lines than adriamycin and was more potent than cisplatin in all tested mesenchymal cell lines. nih.govnih.gov The dose inhibiting cell growth to 50% of controls (ID50) was determined for mitoxantrone, highlighting its dose-dependent cytotoxic effects. nih.govnih.gov

The antiproliferative activity of mitoxantrone has also been confirmed in various carcinomatous cell lines, where its growth inhibition was comparable to that of adriamycin and cisplatin. nih.gov This suggests a broad spectrum of in vitro activity against different tumor types.

Interactive Table: In vitro Efficacy of Mitoxantrone in Human Cancer Cell Lines

Cell Line Type Number of Cell Lines Comparative Drugs Key Findings
Sarcomatous 6 Adriamycin, Cisplatin Mitoxantrone was more potent than cisplatin in all lines and more intensive than adriamycin in 4 of 6 lines. nih.govnih.gov
Carcinomatous 4 Adriamycin, Cisplatin Mitoxantrone showed similar growth inhibition to adriamycin and cisplatin. nih.gov

Furthermore, research has explored the use of mitoxantrone as a known inducer of immunogenic cell death (ICD) in in vitro studies. For instance, in glioblastoma models, the release of damage-associated molecular patterns (DAMPs) like calreticulin (B1178941) (CRT), high mobility group box 1 (HMGB1), and ATP was observed after treatment with mitoxantrone, indicating its potential to stimulate an antitumor immune response. mdpi.com

In vivo Antitumor Activity Assessment in Transplantable Tumor Systems

Mitoxantrone has demonstrated significant antitumor activity in various murine models of cancer, including leukemias, melanomas, and carcinomas.

In murine leukemia models, such as L1210 and P388, mitoxantrone has shown curative effects and a significant increase in lifespan. nih.gov When administered intraperitoneally (IP) to mice with IP-implanted L1210 leukemia, mitoxantrone produced a statistically significant number of 60-day survivors. nih.gov For intravenously (IV) implanted L1210 leukemia, IV treatment with mitoxantrone resulted in a lifespan increase of over 100%. nih.gov In the P388 leukemia model, IP treatment with mitoxantrone also led to curative effects. nih.gov

In solid tumor models, mitoxantrone has also proven effective. In mice with IP-implanted B16 melanoma, IP treatment with mitoxantrone resulted in both curative effects and a greater than 100% increase in lifespan for the mice that did not survive. nih.gov For subcutaneously (SC) implanted Lewis lung carcinoma, IV administration of mitoxantrone demonstrated effective antitumor activity, producing a 60% increase in lifespan. nih.gov

Comparative Efficacy Assessments in Orthotopic and Subcutaneous Tumor Models

The choice of tumor implantation site significantly impacts the tumor microenvironment and, consequently, the evaluation of therapeutic efficacy. Orthotopic tumor models, where tumor cells are implanted into the corresponding organ, are generally considered more clinically relevant than subcutaneous models. labcorp.com

A study comparing orthotopic and subcutaneous pancreatic ductal adenocarcinoma (PDAC) models revealed key differences in their microenvironments. nih.gov While the orthotopic model better recapitulated the clinical setting, the subcutaneous model, due to its reproducibility and well-perfused vasculature, offered advantages for drug delivery studies. nih.govresearchgate.net The subcutaneous tumors exhibited higher stiffness (Young's modulus) compared to the orthotopic tumors. nih.gov

Contrast-enhanced ultrasound imaging in LNCaP prostate cancer models showed that orthotopic tumors had a richer vasculature and faster enhancement compared to subcutaneous tumors, suggesting differences in perfusion that could affect drug delivery and efficacy. amegroups.org

Research on Tumor Microenvironment Modulation and Immune Landscape Remodeling in Animal Models

Recent research has highlighted the ability of mitoxantrone to modulate the tumor microenvironment (TME) and remodel the immune landscape, enhancing antitumor immunity.

In neuroblastoma models, mitoxantrone treatment, particularly in combination with TGFβ and PD-1 blockade, has been shown to curb tumor growth and promote regression. aacrjournals.orgresearchgate.net This combination therapy leads to the enrichment of both innate and adaptive immune cells within the TME, including dendritic cells (DCs), CD8+ T cells, and NK cells. nih.govresearchgate.net This influx of immune cells is accompanied by the production of inflammatory chemokines, which helps to reshape the tumor's immune landscape and overcome the immunosuppressive microenvironment. aacrjournals.orgresearchgate.netnih.govresearchgate.net

Mitoxantrone can induce immunogenic cell death (ICD), a process that activates an antitumor immune response. nih.gov However, ICD can also lead to the upregulation of indoleamine 2,3-dioxygenase (IDO), an enzyme that promotes T-cell apoptosis and suppresses the immune response. nih.gov To counteract this, researchers have developed prodrugs that combine mitoxantrone with an IDO inhibitor, such as 1-methyl tryptophan (1-MT). nih.gov These combination therapies aim to both kill tumor cells and regulate the immunosuppressive TME. nih.gov

Development and Preclinical Evaluation of Novel Drug Delivery Systems for Mitoxantrone

To enhance the therapeutic efficacy and reduce the toxicity of mitoxantrone, various novel drug delivery systems, including nanoparticle and liposomal formulations, are under development.

Research on Nanoparticle and Liposomal Formulations for Enhanced Preclinical Efficacy

Liposomal and nanoparticle formulations of mitoxantrone have shown promise in improving drug delivery and therapeutic outcomes in preclinical studies. These systems can enhance the pharmacokinetic profile of mitoxantrone, leading to better antineoplastic efficacy. nih.gov

Liposomes act as carriers for anticancer drugs, offering benefits such as targeted delivery and reduced toxicity. nih.gov For mitoxantrone, various liposomal formulations have been developed, including estrone-targeted and folate-targeted liposomes, to improve drug accumulation in tumor cells expressing specific receptors. nih.gov Thermosensitive liposomes, which release the encapsulated drug upon local heating, represent another advanced delivery strategy. nih.gov

Solid lipid nanoparticles (SLNs) have also been utilized to co-encapsulate mitoxantrone with other agents, such as β-elemene, to overcome multidrug resistance in leukemia. nih.gov Co-delivery of mitoxantrone and an indoleamine 2,3-dioxygenase (IDO-1) inhibitor in a liposomal carrier has demonstrated effective chemo-immunotherapy in multiple solid tumor models, including colon, breast, and renal cancers. nih.govacs.org

Mitochondria-targeted lipid nanoparticles loaded with rotenone (B1679576) have been investigated as a novel approach for cancer treatment, demonstrating increased internalization in pancreatic and duodenal adenocarcinoma cells compared to unmodified liposomes. nih.gov

Investigations into Controlled Release Kinetics in vitro and in vivo for Advanced Delivery Systems

The release kinetics of mitoxantrone from these advanced delivery systems are a critical factor in their therapeutic efficacy.

In vitro release studies of mitoxantrone from solid lipid nanoparticles showed a sustained release profile, with approximately 89% of the drug released over 24 hours. nih.gov Liposomal formulations have been designed to have varying release rates. For example, three different liposomal mitoxantrone formulations (LM-m, LM-p, and LM-s) exhibited in vitro release half-lives of 15.0, 28.2, and 38.5 hours, respectively. researchgate.net The formulation with the fastest release rate (LM-m) showed improved efficacy in a leukemia ascitic tumor model. researchgate.net

The release of drugs from liposomes can be modeled using kinetic models such as the Korsmeyer-Peppas and Higuchi models to understand the release mechanism. nih.gov The development of these controlled-release systems aims to optimize the spatial and temporal delivery of mitoxantrone to the tumor site, thereby maximizing its therapeutic effect while minimizing systemic toxicity. researchgate.net

Combination Research with Other Therapeutic Agents in Preclinical Settings

Mitoxantrone, a synthetic anthracenedione, has been the subject of extensive preclinical research to explore its potential in combination with other therapeutic agents. These studies aim to enhance its efficacy, overcome drug resistance, and broaden its therapeutic applications beyond its traditional use.

In vitro studies have been crucial in identifying synergistic and antagonistic interactions between mitoxantrone and other compounds.

Synergistic Effects:

With mTOR Inhibitors: In breast cancer cell lines, combining mitoxantrone with mTOR inhibitors like rapamycin (B549165) and everolimus (B549166) has demonstrated synergistic effects in inhibiting cell growth. nih.gov This combination has been shown to be more effective than the sum of the inhibitory effects of each agent alone. nih.gov

With DNA-PK Inhibitors: In chronic lymphocytic leukaemia (CLL) cells, the DNA-dependent protein kinase (DNA-PK) inhibitor NU7441 has been shown to sensitize cells to mitoxantrone, with sensitization ranging from 2- to 200-fold. nih.gov This suggests that inhibiting DNA repair pathways can significantly enhance the cytotoxic effects of mitoxantrone. nih.gov

With P-glycoprotein Inhibitors: To combat multidrug resistance (MDR) in leukemia, which is often mediated by P-glycoprotein (P-gp), mitoxantrone has been co-encapsulated with the P-gp inhibitor β-elemene in solid lipid nanoparticles. nih.gov This combination showed a synergistic effect in overcoming MDR in leukemia cells. nih.gov The combination of MTO and βE in a 1:2 weight ratio exhibited the lowest combination index (CI) value of 0.38 after 48 hours of incubation, indicating a strong synergism. nih.gov

With Mild-Photothermal Therapy: Mitoxantrone, which has near-infrared absorption properties, can act as a photothermal transduction agent. nih.gov When combined with mild hyperthermia (<50 °C), mitoxantrone's ability to bind to tumor cell DNA is enhanced, leading to chemotherapeutic sensitization. nih.gov This approach also downregulates the expression of heat shock protein 70 (HSP70), weakening the tumor's thermoresistance and boosting the efficacy of the photothermal therapy. nih.gov

With Vancomycin (B549263): In the context of bacterial infections, mitoxantrone has been shown to work synergistically with vancomycin against vancomycin-resistant Enterococcus faecalis (VRE). mit.edu This combination lowers the concentration of vancomycin needed to kill VRE. mit.edu

With Mitochondria-Targeting Peptides: The combination of a mitochondria-targeting peptide, Mito-FF, with paclitaxel (B517696) has shown synergistic anticancer effects in breast cancer cells. nih.gov While this study did not directly involve mitoxantrone, it highlights a potential area for future combination research with mitoxantrone, given its known effects on mitochondria.

With Leflunomide: The active metabolite of leflunomide, teriflunomide, is known to inhibit dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) synthesis, and also exhibits antiviral effects. wikipedia.org This presents a potential for synergistic interactions with mitoxantrone in contexts where both antiproliferative and antiviral activities are desired.

Antagonistic Interactions:

Information on antagonistic interactions of mitoxantrone in cell-based assays is less prevalent in the reviewed literature. However, the potential for antagonism should always be considered in combination therapy design, as one agent could potentially inhibit the mechanism of action of the other.

The rational design of combination therapies involving mitoxantrone is often based on its known mechanisms of action and the desire to overcome resistance or enhance efficacy.

Overcoming Drug Resistance:

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). nih.gov The combination of mitoxantrone with a P-gp inhibitor like β-elemene in a nanoparticle formulation is a prime example of a rationally designed therapy to overcome MDR in leukemia. nih.gov

In high-risk B-cell chronic lymphocytic leukaemia (CLL) with defects in the DNA damage response pathway, the combination of mitoxantrone with a DNA-PK inhibitor (NU7441) was designed to target a key resistance mechanism. nih.gov This combination was shown to be effective even in CLL cases with poor prognostic markers. nih.gov

In human mitoxantrone-resistant breast carcinoma cell lines, nirogacestat (B609584) has been shown to inhibit cell migration, suggesting a potential combination strategy to overcome this specific form of resistance. wikipedia.org

Enhancing Therapeutic Efficacy:

The combination of mitoxantrone with mTOR inhibitors in breast cancer was designed to target multiple signaling pathways involved in cell growth and proliferation, leading to a synergistic effect. nih.gov

In a preclinical model of acute myeloid leukemia (AML), the combination of alvocidib with cytarabine (B982) and mitoxantrone (ACM) was evaluated in patients whose leukemia was dependent on the anti-apoptotic protein MCL1. youtube.com This targeted approach aims to enhance the efficacy of the chemotherapy backbone.

Liposomal formulations of mitoxantrone have been developed to improve its pharmacokinetic profile and have been evaluated in combination with other chemotherapy agents like vincristine (B1662923) and prednisone (B1679067) in relapsed/refractory acute lymphoblastic leukemia (ALL). frontiersin.org

Bridging to Further Treatment:

In the context of relapsed/refractory ALL, a liposomal mitoxantrone-based multidrug chemotherapy regimen has been used as a bridge to allogeneic hematopoietic stem cell transplantation (allo-HSCT), demonstrating its potential to induce remission and enable subsequent curative therapies. frontiersin.org

Preclinical Research on Specific Biological Effects of Mitoxantrone Beyond Oncology

While primarily known for its anticancer properties, preclinical research has uncovered other significant biological effects of mitoxantrone.

Studies in animal models have revealed that mitoxantrone can induce significant changes in the brain, a phenomenon often referred to as "chemobrain". nih.govresearchgate.net

Metabolomic Profiling:

In CD-1 mice, a clinically relevant cumulative dose of mitoxantrone was found to disrupt glutathione (B108866) and lipid metabolic pathways in the brain. nih.govresearchgate.net

Targeted profiling of glutathione metabolism showed a reduction in the availability of cysteine (Cys), cysteinylglycine (B43971) (CysGly), and reduced glutathione (GSH). nih.govresearchgate.net This depletion of GSH suggests that mitoxantrone disrupts the brain's antioxidant defenses, which could contribute to neuronal damage. nih.gov

An untargeted metabolomics approach identified alterations in several metabolic circuits, including phosphatidylethanolamine (B1630911) biosynthesis, catecholamine biosynthesis, unsaturated fatty acids biosynthesis, and glycerolipids metabolism. nih.govresearchgate.net

The accumulation of L-5-oxoproline, an intermediate in the γ-glutamyl cycle, further indicates that this pathway for GSH synthesis and degradation is compromised. nih.gov

Astrocyte Function:

In primary astrocyte cultures, mitoxantrone has been shown to inhibit the production of several pro-inflammatory and cytotoxic molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) induced by lipopolysaccharide (LPS). nih.gov

Mitoxantrone also suppressed the production of IL-12 and IL-23 by astrocytes, cytokines that are critical for the development of Th1 and Th17 T-cell lineages implicated in autoimmune diseases like multiple sclerosis. nih.gov

Mitoxantrone has demonstrated antiviral activity against a range of viruses in in vitro settings.

Human Respiratory Syncytial Virus (HRSV):

Mitoxantrone was found to inhibit the replication of HRSV in cell culture in a dose-dependent manner, with an IC50 of 4 μM. nih.gov However, this in vitro efficacy did not translate to an in vivo mouse model of HRSV infection. nih.govnih.gov

Other Viruses:

Previous studies have reported in vitro antiviral activity of mitoxantrone against human herpes simplex virus by suppressing viral immediate-early genes. nih.gov

It also inhibits the replication of vaccinia virus in vitro by blocking virion assembly, although the precise mechanism remains unknown. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for validating the purity of Mitoxantrone-d8 (dihydrochloride) in compliance with regulatory standards?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm structural integrity, liquid chromatography-mass spectrometry (LC-MS) for impurity profiling, and high-performance liquid chromatography (HPLC) to quantify purity against pharmacopeial thresholds (e.g., European Pharmacopoeia). These methods ensure compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production .

Q. How can researchers determine the solubility profile of Mitoxantrone-d8 (dihydrochloride) under varying experimental conditions?

  • Methodological Answer : Employ pharmacopeial protocols to assess solubility in water, methanol, and organic solvents (e.g., acetone, acetonitrile). Due to its low aqueous solubility, use co-solvents like ethanol or dimethyl sulfoxide (DMSO) at controlled concentrations (e.g., 70% DMSO) for in vitro studies. Solubility data should be validated via UV-Vis spectroscopy or gravimetric analysis .

Q. What safety protocols are critical when handling Mitoxantrone-d8 (dihydrochloride) in laboratory settings?

  • Methodological Answer : Adopt GHS-aligned precautions:

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (Category 2A irritation).
  • Store in sealed containers in ventilated areas.
  • For spills, use inert adsorbents (e.g., quartz sand) and avoid drainage contamination .

Q. How should researchers design stability studies to evaluate degradation products of Mitoxantrone-d8 (dihydrochloride)?

  • Methodological Answer : Conduct forced degradation under stress conditions (heat, light, pH extremes) and analyze products via HPLC coupled with photodiode array detection. Compare results to known impurities (e.g., 5-hydroxy derivatives, chlorinated analogs) listed in pharmacopeial monographs .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed cytotoxic effects and predicted mechanisms of action in Mitoxantrone-d8 studies?

  • Methodological Answer : Apply multi-omics approaches (transcriptomics, proteomics) to identify off-target interactions. Validate findings using dose-response assays and competitive binding studies with anthraquinone analogs. Cross-reference data with NCI60 screening databases to contextualize cell-line-specific variability .

Q. What strategies mitigate genotoxic impurity formation during the synthesis of Mitoxantrone-d8 (dihydrochloride)?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, stoichiometry) during the aromatization step using chloranil as an oxidant. Implement real-time monitoring via inline FTIR to detect intermediate byproducts. Purify via recrystallization in ethanol-hydrochloric acid mixtures to remove residual 1-aminoderivatives .

Q. How can researchers validate deuterium incorporation efficiency in Mitoxantrone-d8 (dihydrochloride) for pharmacokinetic studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to quantify deuterium/hydrogen ratios at specific positions (e.g., C-8). Compare isotopic patterns to non-deuterated controls. Validate metabolic stability using liver microsome assays with LC-MS/MS detection .

Q. What experimental designs address batch-to-batch variability in Mitoxantrone-d8 (dihydrochloride) synthesis?

  • Methodological Answer : Employ design-of-experiments (DoE) frameworks to optimize critical parameters (e.g., pH, reaction time). Use principal component analysis (PCA) on impurity profiles (e.g., 2-chloro derivatives) to identify variability sources. Standardize raw material sourcing and storage conditions .

Q. How should researchers interpret conflicting data on Mitoxantrone-d8's organ-specific toxicity in preclinical models?

  • Methodological Answer : Perform tissue distribution studies using radiolabeled analogs (e.g., ³H-Mitoxantrone) to quantify accumulation in organs. Correlate findings with histopathology and oxidative stress markers (e.g., glutathione levels). Use species-specific pharmacokinetic models to extrapolate human relevance .

Methodological Frameworks

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use PICO frameworks (Population, Intervention, Comparison, Outcome) for translational studies .
  • For Data Reporting : Follow MIACARM guidelines to standardize metadata (e.g., measurement uncertainty, assay conditions) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.